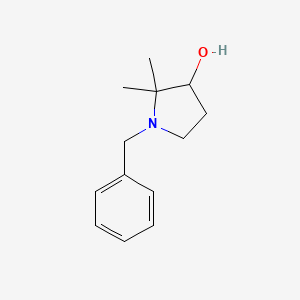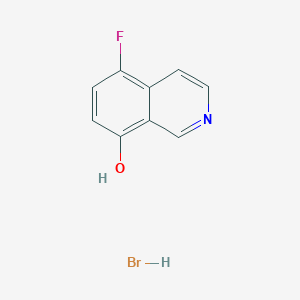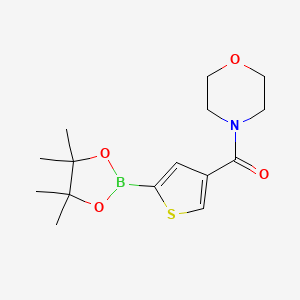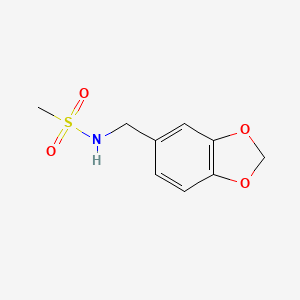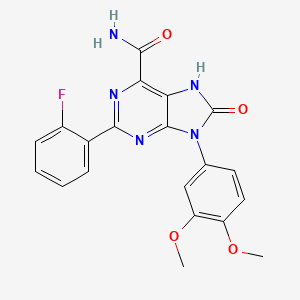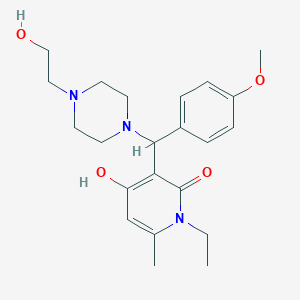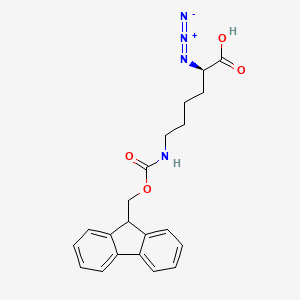
6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,8-dibromo-3-(4-(o-tolyl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBPC, and it has been extensively studied for its potential use in drug development and medical research.
Scientific Research Applications
Synthesis and Molecular Docking
Synthesis Techniques : A notable method involves the synthesis of substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles, achieved through an efficient multi-component one-pot synthesis under mild conditions. This process has been utilized to produce compounds with potential anti-proliferative activities against human breast cancer cell lines and embryonic kidney cells, demonstrating the versatility of chromene-piperazine conjugates in drug development (Parveen et al., 2017).
Molecular Docking : Molecular docking studies of these compounds against Bcl-2 protein have shown good binding affinity, suggesting potential for targeted cancer therapy. The structure-activity relationship analysis revealed that chromene and quinoline moieties, when attached with pyrimide and piperazine moieties, enhance anti-proliferative activities (Parveen et al., 2017).
Cytotoxic Properties and Therapeutic Applications
Anti-proliferative Properties : Chromene derivatives have been synthesized and evaluated for their cytotoxic potencies, showing potent activity against various cancer cell lines. For example, certain benzochromene derivatives have demonstrated increased Bax/Bcl-2 ratio and caspase-dependent apoptosis in colorectal cancer cell lines, indicating their potential as chemotherapeutic agents (Hanifeh Ahagh et al., 2019).
DNA Binding and Apoptosis Induction : Some chromene derivatives interact with DNA through groove binding modes and have been shown to induce cell cycle arrest and apoptosis in cancer cells, further highlighting their potential in cancer treatment (Hanifeh Ahagh et al., 2019).
properties
IUPAC Name |
6,8-dibromo-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br2N2O3/c1-13-4-2-3-5-18(13)24-6-8-25(9-7-24)20(26)16-11-14-10-15(22)12-17(23)19(14)28-21(16)27/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKTXYMULOYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
![2,3,4-Trimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2866737.png)
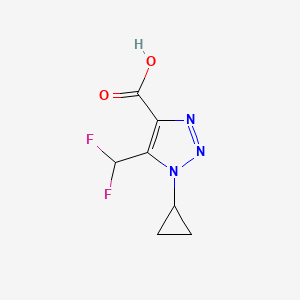

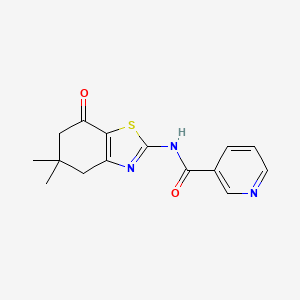
![2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2866744.png)
